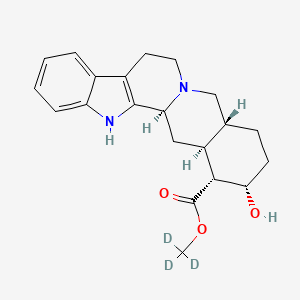

Yohimbine-d3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C21H26N2O3 |

|---|---|

Molekulargewicht |

357.5 g/mol |

IUPAC-Name |

trideuteriomethyl (1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |

InChI |

InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17-,18-,19+/m0/s1/i1D3 |

InChI-Schlüssel |

BLGXFZZNTVWLAY-DJOPYVKOSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])OC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O |

Kanonische SMILES |

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Use of Yohimbine-d3 as an Internal Standard in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Yohimbine-d3 as an internal standard for the quantitative analysis of yohimbine by mass spectrometry. This document details the underlying principles, experimental protocols, and data presentation pertinent to researchers in pharmacology, drug development, and analytical chemistry.

Introduction: The Role of Internal Standards in Quantitative Mass Spectrometry

In quantitative mass spectrometry, particularly when analyzing complex biological matrices, variability in sample preparation and instrument response can lead to inaccurate results. An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to every sample, calibrator, and quality control sample. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative LC-MS/MS assays. This is because a deuterated standard co-elutes with the unlabeled analyte and experiences similar ionization efficiency and matrix effects, thus providing a reliable means to correct for analytical variability.

Yohimbine is an indole alkaloid derived from the bark of the Pausinystalia johimbe tree and is primarily known for its activity as an α2-adrenergic receptor antagonist.[1] Its quantification in various matrices, including dietary supplements and biological fluids, is crucial for both quality control and pharmacokinetic studies.

Physicochemical Properties and Mass Spectrometric Behavior of Yohimbine and this compound

Yohimbine has a molecular formula of C21H26N2O3 and a monoisotopic mass of 354.19 g/mol . In positive ion electrospray ionization mass spectrometry (ESI-MS), it readily forms a protonated molecule [M+H]+ at m/z 355.2. Upon collision-induced dissociation (CID), this precursor ion yields characteristic product ions. The most common fragmentation pathway involves the retro-Diels-Alder (RDA) cleavage of the C-ring, resulting in a prominent product ion at m/z 144.[2][3] Other reported fragment ions include m/z 212 and m/z 224.[2][3]

This compound is a deuterated analog of yohimbine, where three hydrogen atoms have been replaced by deuterium atoms. This results in a mass shift of +3 Da. Therefore, the protonated molecule [M+H]+ for this compound is observed at m/z 358.2. The fragmentation of this compound is expected to follow a similar pathway to that of unlabeled yohimbine. The specific precursor-to-product ion transition for this compound will depend on the position of the deuterium labels. Assuming the labels are on a part of the molecule that is retained in the major fragment, a corresponding mass shift will be observed in the product ion. For accurate quantification, a specific and sensitive multiple reaction monitoring (MRM) transition for both the analyte and the internal standard is selected.

Table 1: Mass Spectrometric Properties of Yohimbine and a Putative this compound

| Compound | Molecular Formula | Monoisotopic Mass ( g/mol ) | Precursor Ion [M+H]+ (m/z) | Major Product Ion (m/z) |

| Yohimbine | C21H26N2O3 | 354.19 | 355.2 | 144.1 |

| This compound | C21H23D3N2O3 | 357.21 | 358.2 | 144.1 or 147.1* |

*The product ion for this compound will depend on the location of the deuterium labels.

Experimental Protocols

The following sections provide a representative, detailed methodology for the quantification of yohimbine in human plasma using this compound as an internal standard, based on established LC-MS/MS methods.[4]

Materials and Reagents

-

Yohimbine hydrochloride (reference standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve yohimbine hydrochloride and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the yohimbine stock solution with a 50:50 (v/v) mixture of methanol and water to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with the same diluent to achieve a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL).

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

LC System: UHPLC system

-

Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode

-

MRM Transitions:

-

Yohimbine: m/z 355.2 → 144.1

-

This compound: m/z 358.2 → 144.1 (or other appropriate product ion)

-

-

Ion Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).

-

Collision Energy: Optimized for each transition to achieve the most stable and intense fragment ion.

Data Presentation and Method Validation

A validated LC-MS/MS method for the quantification of yohimbine should demonstrate acceptable performance in terms of linearity, sensitivity, accuracy, precision, and matrix effect. The following tables summarize typical validation parameters from various studies.

Table 2: Linearity and Sensitivity of Yohimbine Quantification Methods

| Method | Matrix | Linearity Range | LLOQ | Reference |

| UPLC-MS/MS | Human Plasma | 0.23–250 ng/mL | 0.23 ng/mL | [4] |

| LC/QQQ-MS | Dietary Supplements | 0.1–100 ppb | <100 ppt | |

| HPTLC | Pharmaceutical Preparations | 80–1000 ng/spot | 40 ng/spot |

Table 3: Accuracy and Precision of Yohimbine Quantification Methods

| Method | Matrix | Accuracy (% Recovery) | Precision (% RSD) | Reference |

| LC/QQQ-MS | Spiked Extracts | 99 to 103% | ≤ 3.6% | |

| UPLC-MS/MS | Human Plasma | 95.3 - 104.7% | ≤ 8.9% | [4] |

Mandatory Visualizations

Signaling Pathway of Yohimbine

Yohimbine's primary pharmacological effect is the antagonism of α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, when activated by endogenous ligands like norepinephrine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). By blocking these receptors, yohimbine prevents this inhibition, resulting in an increase in norepinephrine release and sympathetic nervous system activity.

Caption: Yohimbine blocks presynaptic α2-adrenergic receptors, increasing norepinephrine release.

Experimental Workflow for Yohimbine Quantification

The following diagram illustrates the key steps in a typical workflow for the quantitative analysis of yohimbine in a biological matrix using an internal standard.

Caption: Workflow for yohimbine quantification using this compound internal standard.

Conclusion

This compound serves as an excellent internal standard for the accurate and precise quantification of yohimbine by mass spectrometry. Its use effectively mitigates variability inherent in sample preparation and instrumental analysis. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to establish and validate robust analytical methods for yohimbine. The provided diagrams of the signaling pathway and experimental workflow offer a clear visual representation of the core concepts. Adherence to rigorous validation procedures is paramount to ensure the reliability of quantitative data in any research or clinical setting.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Determination of Yohimbine in Yohimbe Bark and Related Dietary Supplements Using UHPLC-UV/MS: Single-Laboratory Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Study on yohimbine in positive mode by ion trap mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties and Synthesis of Yohimbine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis of Yohimbine-d3, a deuterated analog of the indole alkaloid Yohimbine. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific details of this compound.

Chemical Properties of Yohimbine and this compound

This compound is a stable, isotopically labeled form of Yohimbine where three hydrogen atoms on the methyl ester group are replaced with deuterium. This substitution is primarily for use as an internal standard in quantitative mass spectrometry-based bioanalytical assays. The key chemical properties are summarized in the table below for easy comparison.

| Property | Yohimbine | This compound |

| Molecular Formula | C₂₁H₂₆N₂O₃[1] | C₂₁H₂₃D₃N₂O₃[2] |

| Molecular Weight | 354.44 g/mol [1] | 357.46 g/mol [2] |

| CAS Number | 146-48-5[3] | 133146-00-6[2] |

| Melting Point | ~234 °C[1] | Not explicitly available, but expected to be very similar to Yohimbine. |

| Appearance | White to off-white solid[2] | White to off-white solid[2] |

| Solubility | Soluble in DMSO and ethanol.[2] | Soluble in DMSO.[2] |

Synthesis of this compound

Proposed Experimental Protocol: Fischer Esterification for this compound Synthesis

This protocol is a proposed method based on established Fischer esterification procedures.[4][5]

Materials:

-

Yohimbic acid

-

Deuterated methanol (CD₃OD, 99.5 atom % D)

-

Concentrated sulfuric acid (H₂SO₄)

-

Anhydrous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Distilled water

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve yohimbic acid in an excess of deuterated methanol.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature.

-

Solvent Removal: Remove the excess deuterated methanol under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Separate the organic layer.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of dichloromethane and methanol) to yield pure this compound.

Experimental Workflow Diagram

References

- 1. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Yohimbine | C21H26N2O3 | CID 8969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. personal.tcu.edu [personal.tcu.edu]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

The Gold Standard: Yohimbine-d3 for Precise Quantitative Analysis of Yohimbine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Yohimbine, an indole alkaloid derived from the bark of the Pausinystalia yohimbe tree, is a well-characterized α2-adrenergic receptor antagonist.[[“]][2] Its physiological effects have led to its use in pharmaceutical formulations and dietary supplements.[3][4][5][6][7] Given its pharmacological activity and potential for adverse effects at high doses, the accurate quantification of yohimbine in various matrices, including botanical materials, finished products, and biological samples, is of paramount importance for quality control, pharmacokinetic studies, and regulatory compliance.

This technical guide focuses on the use of yohimbine-d3, a deuterated analog of yohimbine, as an internal standard for the quantitative analysis of yohimbine by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, offering unparalleled accuracy and precision by compensating for variations in sample preparation, chromatographic retention, and ionization efficiency.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched standard (e.g., this compound) to a sample containing the analyte of interest (yohimbine). Because the deuterated standard is chemically identical to the analyte, it behaves similarly during sample extraction, chromatography, and ionization. However, it is distinguishable by its higher mass-to-charge ratio (m/z) in the mass spectrometer. By measuring the ratio of the signal from the analyte to the signal from the internal standard, precise quantification can be achieved, correcting for potential matrix effects and procedural losses.

Experimental Protocols

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a streamlined and effective approach for extracting yohimbine from complex matrices such as botanical powders and dietary supplements.[3][6]

Materials:

-

This compound internal standard solution (concentration to be optimized based on expected analyte levels)

-

Acetonitrile (ACN) with 1% acetic acid

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium acetate (NaOAc)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Centrifuge tubes (15 mL and 2 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Weigh 1 g of the homogenized sample into a 15 mL centrifuge tube.

-

Add a known amount of this compound internal standard solution.

-

Add 10 mL of ACN with 1% acetic acid.

-

Vortex for 1 minute to ensure thorough mixing.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaOAc.

-

Vortex immediately for 1 minute to prevent the formation of salt clumps.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer 1 mL of the supernatant to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. This is the dispersive solid-phase extraction (d-SPE) cleanup step.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Collect the supernatant and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[8]

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[3][6][9]

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is suitable for separating yohimbine from its isomers and matrix components.[8]

-

Mobile Phase A: Water with 0.1% formic acid or 0.1% ammonium hydroxide.[8]

-

Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid or 0.1% ammonium hydroxide.[8]

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute yohimbine, followed by a re-equilibration step. The specific gradient profile should be optimized for the specific column and instrument.

-

Flow Rate: 0.2-0.4 mL/min for UHPLC systems.

-

Injection Volume: 1-5 µL.

-

Column Temperature: 30-40 °C.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both yohimbine and this compound.

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows (nebulizer, drying gas) to achieve maximum signal intensity for both analytes.

-

Collision Energy: Optimize the collision energy for each MRM transition to obtain the most abundant and stable product ions.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of yohimbine using a deuterated internal standard with LC-MS/MS.

Table 1: Linearity and Sensitivity

| Parameter | Typical Value | Reference |

| Calibration Range | 0.1 - 100 ng/mL (ppb) | [3][9] |

| Correlation Coefficient (r²) | ≥ 0.999 | [3] |

| Limit of Detection (LOD) | < 100 pg/mL (ppt) | [3] |

| Limit of Quantitation (LOQ) | < 0.1 ng/mL (ppb) | [6] |

Table 2: Accuracy and Precision

| Parameter | Typical Value | Reference |

| Recovery | 99 - 103% | [3] |

| Intraday Precision (%RSD) | 1.36% - 2.73% | [10] |

| Interday Precision (%RSD) | < 5% | [10] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of yohimbine using this compound as an internal standard.

Caption: General workflow for the quantitative analysis of yohimbine.

Yohimbine's Primary Signaling Pathway

Yohimbine's primary mechanism of action is the blockade of presynaptic α2-adrenergic receptors, which leads to an increase in the release of norepinephrine.

Caption: Yohimbine's antagonism of the α2-adrenergic receptor.

Conclusion

The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust, sensitive, and highly accurate method for the quantitative analysis of yohimbine. This approach effectively mitigates matrix effects and procedural variability, ensuring reliable data for quality control, pharmacokinetic profiling, and research applications. The detailed protocols and performance characteristics presented in this guide offer a solid foundation for laboratories seeking to implement this gold-standard analytical methodology.

References

- 1. consensus.app [consensus.app]

- 2. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization and quantitation of yohimbine and its analogs in botanicals and dietary supplements using LC/QTOF-MS and LC/QQQ-MS for determination of the presence of bark extract and yohimbine adulteration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pjps.pk [pjps.pk]

- 5. A validated high performance thin layer chromatography method for determination of yohimbine hydrochloride in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 7. A Standard for Quantifying Yohimbe in Dietary Supplements | NIST [nist.gov]

- 8. Determination of Yohimbine in Yohimbe Bark and Related Dietary Supplements Using UHPLC-UV/MS: Single-Laboratory Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lcms.cz [lcms.cz]

- 10. Development of a method for comprehensive and quantitative analysis of Yohimbine in Pausinystalia yohimbe by liquid chromatography-ion trap mass spectrometry – ScienceOpen [scienceopen.com]

- 11. [Study on yohimbine in positive mode by ion trap mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

Isotopic Labeling of Yohimbine: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yohimbine, a pentacyclic indole alkaloid derived from the bark of the Pausinystalia yohimbe tree, is a valuable pharmacological tool due to its selective antagonism of α2-adrenergic receptors. This property makes it instrumental in the study of the sympathetic nervous system, neurotransmitter release, and various physiological processes. To facilitate in-depth research in these areas, the use of isotopically labeled yohimbine is indispensable. This technical guide provides a comprehensive overview of the methods for isotopic labeling of yohimbine, its applications in research, and detailed experimental protocols.

Isotopically labeled compounds are versions of a molecule where one or more atoms have been replaced by an isotope of that atom. This substitution, while minimally altering the chemical properties of the molecule, imparts a detectable signal (radioactivity or a different mass) that allows for sensitive and specific tracking in biological systems. For yohimbine, labeling with isotopes such as tritium (³H), carbon-14 (¹⁴C), carbon-11 (¹¹C), and deuterium (²H or D) has enabled significant advancements in understanding its mechanism of action, pharmacokinetics, and receptor interactions.

Methods of Isotopic Labeling

The choice of isotope for labeling yohimbine depends on the intended research application. Radioisotopes like ³H, ¹⁴C, and ¹¹C are employed for studies requiring high sensitivity, such as receptor binding assays and positron emission tomography (PET) imaging. Stable isotopes like ²H and ¹³C are valuable for metabolic studies and as internal standards in quantitative mass spectrometry.

Tritium (³H) Labeling

Tritium labeling is a common strategy for preparing radioligands for receptor binding assays due to the high specific activity that can be achieved. [³H]Rauwolscine, a stereoisomer of yohimbine, is widely used to label α2-adrenergic receptors.

Experimental Protocol: Synthesis of [³H]Rauwolscine (Conceptual)

While specific proprietary methods may vary, a general approach for the tritiation of a yohimbine analog like rauwolscine involves catalytic reduction of a suitable precursor with tritium gas.

-

Precursor Synthesis: A precursor molecule containing a double bond or a halogen at a strategic position on the yohimbine scaffold is synthesized.

-

Catalytic Tritiation: The precursor is dissolved in an appropriate solvent and subjected to a heterogeneous catalyst (e.g., palladium on carbon).

-

Reaction with Tritium Gas: The reaction mixture is exposed to tritium gas (³H₂) under controlled pressure and temperature. The catalyst facilitates the addition of tritium across the double bond or the replacement of the halogen with tritium.

-

Purification: The tritiated product is purified from the reaction mixture using techniques such as high-performance liquid chromatography (HPLC) to achieve high radiochemical purity.

-

Characterization: The specific activity and radiochemical purity of the final [³H]-labeled compound are determined using liquid scintillation counting and radio-HPLC.

Carbon-11 (¹¹C) Labeling

Carbon-11 is a positron-emitting isotope with a short half-life (20.4 minutes), making it ideal for in vivo imaging studies using PET. [¹¹C]Yohimbine allows for the non-invasive visualization and quantification of α2-adrenergic receptors in the living brain.

Experimental Protocol: Radiosynthesis of [¹¹C]Yohimbine

The radiosynthesis of [¹¹C]yohimbine typically involves the reaction of a precursor molecule with a ¹¹C-labeled reagent.

-

Production of [¹¹C]Methyl Iodide: [¹¹C]CO₂ produced in a cyclotron is converted to [¹¹C]methyl iodide ([¹¹C]CH₃I), a common precursor for ¹¹C-labeling.

-

N-Alkylation Reaction: A desmethyl-yohimbine precursor is reacted with [¹¹C]CH₃I in the presence of a base. The ¹¹C-methyl group is attached to a nitrogen atom on the yohimbine molecule.

-

Purification: The [¹¹C]yohimbine is rapidly purified using HPLC.

-

Formulation: The purified product is formulated in a physiologically compatible solution for intravenous injection.

-

Quality Control: The radiochemical purity, molar activity, and sterility of the final product are assessed before administration. The radiochemical purities of syntheses are typically greater than 95%, with molar activities of around 85 ± 30 GBq/μmol at the end of synthesis.[1]

Deuterium (²H) Labeling

Deuterium-labeled yohimbine is primarily used as an internal standard in quantitative analysis by mass spectrometry. The mass difference between the labeled and unlabeled compound allows for accurate quantification of yohimbine in complex biological matrices.

Experimental Protocol: Deuterium Labeling of Yohimbine (Conceptual)

Deuterium can be introduced into the yohimbine molecule through various methods, including hydrogen-deuterium exchange reactions.

-

Selection of Exchangeable Protons: Protons on the yohimbine molecule that are susceptible to exchange with deuterium are identified.

-

Acid or Base-Catalyzed Exchange: Yohimbine is dissolved in a deuterated solvent (e.g., D₂O, CD₃OD) in the presence of an acid or base catalyst.

-

Heating: The reaction mixture is heated to facilitate the exchange of protons with deuterium atoms from the solvent.

-

Purification: The deuterated yohimbine is purified by recrystallization or chromatography.

-

Characterization: The degree and position of deuterium incorporation are determined by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. One commercially available standard is Yohimbine-[13C, 2H3].[2]

Quantitative Data Summary

| Labeled Compound | Isotope | Application | Specific Activity / Molar Activity | Radiochemical Purity | Reference |

| [³H]Rauwolscine | ³H | Receptor Binding Assays | High | >95% | [1] |

| [¹¹C]Yohimbine | ¹¹C | PET Imaging | 85 ± 30 GBq/μmol | >95% | [1] |

| Yohimbine-[13C, 2H3] | ¹³C, ²H | Mass Spectrometry Internal Standard | N/A | High | [2] |

Research Applications and Experimental Protocols

Receptor Binding Assays

Isotopically labeled yohimbine, particularly [³H]rauwolscine, is a crucial tool for characterizing α2-adrenergic receptors. These assays allow for the determination of receptor density (Bmax) and binding affinity (Kd).

Experimental Protocol: α2-Adrenergic Receptor Binding Assay using [³H]Rauwolscine

-

Membrane Preparation: Tissues or cells expressing α2-adrenergic receptors are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.

-

Incubation: The membranes are incubated with varying concentrations of [³H]rauwolscine in a suitable buffer.

-

Determination of Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of an unlabeled α2-adrenergic antagonist (e.g., phentolamine) to determine non-specific binding.

-

Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification of Radioactivity: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using Scatchard analysis or non-linear regression to determine the Bmax and Kd values. For [³H]rauwolscine binding to bovine cerebral cortex, a Kd of 2.5 nM and a Bmax of 160 fmol/mg protein have been reported.[1]

In Vivo Imaging with Positron Emission Tomography (PET)

[¹¹C]Yohimbine PET imaging enables the non-invasive study of α2-adrenergic receptor distribution and occupancy in the living brain, providing valuable insights into neurological and psychiatric disorders.

Experimental Protocol: [¹¹C]Yohimbine PET Imaging

-

Subject Preparation: The subject is positioned in the PET scanner.

-

Radiotracer Injection: A bolus of [¹¹C]yohimbine (e.g., 370 MBq ± 10%) is injected intravenously.[1]

-

Dynamic PET Scan: Dynamic PET data are acquired for a specified duration (e.g., 90 minutes) following the injection.[1]

-

Arterial Blood Sampling (optional): In some studies, arterial blood samples are collected to measure the concentration of the radiotracer in the plasma over time, which is used as an input function for kinetic modeling.

-

Image Reconstruction and Analysis: The PET data are reconstructed to generate images of radiotracer distribution in the brain. Kinetic modeling is applied to these images to quantify receptor binding, often expressed as the binding potential (BPND).

Pharmacokinetic and Metabolism Studies

Deuterium-labeled yohimbine is instrumental in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of the drug.

Experimental Protocol: Pharmacokinetic Study using Deuterated Yohimbine

-

Dosing: A subject is administered a dose of yohimbine containing a known amount of the deuterated analog.

-

Sample Collection: Blood, urine, and/or feces samples are collected at various time points after dosing.

-

Sample Preparation: The samples are processed to extract yohimbine and its metabolites.

-

LC-MS/MS Analysis: The extracts are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A known amount of a different isotopically labeled yohimbine (e.g., ¹³C-labeled) is added as an internal standard for quantification. The mass spectrometer is set to monitor the specific mass-to-charge ratios of the unlabeled, deuterated, and ¹³C-labeled yohimbine.

-

Data Analysis: The concentration-time profiles of yohimbine and its metabolites are determined, and pharmacokinetic parameters such as half-life, clearance, and volume of distribution are calculated.

Visualizations

Caption: Yohimbine's primary mechanism of action.

Caption: General workflow for isotopic labeling of yohimbine.

Conclusion

The isotopic labeling of yohimbine provides researchers with powerful tools to investigate its pharmacology with high precision and sensitivity. Tritiated analogs are the gold standard for in vitro receptor characterization, while carbon-11 labeled yohimbine enables in vivo visualization of its target receptors in the brain. Deuterated yohimbine serves as an essential internal standard for accurate quantification in complex biological samples. The detailed methodologies and applications presented in this guide are intended to support the design and execution of robust and informative studies utilizing isotopically labeled yohimbine, ultimately contributing to a deeper understanding of its role in health and disease.

References

Yohimbine-d3 certificate of analysis and product specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Yohimbine-d3, including its product specifications, analytical methodologies, and relevant biological pathways. This information is intended to support research and development activities involving this stable isotope-labeled compound.

Certificate of Analysis and Product Specifications

This compound is the deuterated form of Yohimbine, an indole alkaloid. The inclusion of deuterium atoms makes it a valuable internal standard for quantitative mass spectrometry analysis of Yohimbine. Below is a summary of typical product specifications compiled from various suppliers. Note that specific values may vary by supplier and batch.

Table 1: Summary of Typical Product Specifications for this compound

| Parameter | Specification | Source |

| Compound Name | This compound | [1][2] |

| Synonyms | methyl-d3 (1R,2S,4aR,13bS,14aS)-2-hydroxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2',3':3,4]pyrido[1,2-b]isoquinoline-1-carboxylate | [2] |

| Molecular Formula | C₂₁H₂₃D₃N₂O₃ | [1][2] |

| Molecular Weight | 357.46 g/mol | [1] |

| CAS Number | 133146-00-6 | [1][2] |

| Appearance | White to off-white solid | [1] |

| Purity (Chemical) | ≥98% | [3] |

| Isotopic Purity | ≥99 atom % D | [3] |

| Solubility | DMSO: ~5 mg/mL (requires sonication) H₂O: ~1 mg/mL (requires sonication and heating to 80°C) | [1] |

| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months, -20°C for up to 1 month. | [1] |

Experimental Protocols

The analysis of this compound typically involves a combination of chromatographic and spectrometric techniques to confirm its identity, purity, and isotopic enrichment. The methods are analogous to those used for non-labeled Yohimbine, with the addition of mass spectrometry to verify the deuterium incorporation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A stability-indicating HPLC method is crucial for determining the chemical purity of this compound and separating it from any potential impurities or degradation products.[4]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[4]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[5]

-

Flow Rate: Typically around 1.0 mL/min.[4]

-

Detection: UV detection at approximately 270 nm or 280 nm.[4]

-

Procedure:

-

Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., methanol or DMSO).

-

Prepare the sample solution of the material to be tested at a similar concentration.

-

Inject both the standard and sample solutions into the HPLC system.

-

The purity is calculated by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

-

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is essential for confirming the molecular weight of this compound and determining its isotopic enrichment. It is often coupled with a chromatographic system (LC-MS).

-

Instrumentation: A mass spectrometer, typically a quadrupole, time-of-flight (TOF), or Orbitrap instrument, coupled to an HPLC system.

-

Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used.

-

Procedure:

-

Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

-

Acquire the mass spectrum in full scan mode.

-

Confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of this compound (approximately 358.48 m/z).

-

Assess the isotopic distribution of the molecular ion peak to confirm the incorporation of three deuterium atoms and to determine the isotopic purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR and ¹³C-NMR spectroscopy are used to confirm the chemical structure of the molecule. The absence of a signal in the ¹H-NMR spectrum at the position corresponding to the deuterated methyl group, coupled with the corresponding signals in the ¹³C-NMR spectrum, provides definitive structural evidence.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d₆ or Methanol-d₄.

-

Procedure:

-

Dissolve an appropriate amount of the sample in the chosen deuterated solvent.

-

Acquire ¹H and ¹³C NMR spectra.

-

Analyze the spectra to ensure the signals are consistent with the structure of Yohimbine and confirm the deuterium labeling at the methyl ester position.

-

Visualizations

Analytical Workflow for this compound

The following diagram illustrates a typical workflow for the quality control and analysis of a this compound sample.

Caption: A typical analytical workflow for this compound quality control.

Simplified Signaling Pathway of Yohimbine

Yohimbine's primary mechanism of action is as an antagonist of α₂-adrenergic receptors. This action leads to an increase in the release of norepinephrine. The deuterated form, this compound, is expected to have the same pharmacological targets.[6][7]

Caption: Simplified signaling pathway of Yohimbine as an α₂-adrenergic antagonist.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tlcstandards.com [tlcstandards.com]

- 3. Yohimbine-(methyl-13C,d3 ester) ≥99 atom %, ≥98% (CP) | 1261254-59-4 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. pjps.pk [pjps.pk]

- 6. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

Commercial Suppliers and Technical Applications of Yohimbine-d3 Analytical Standard

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Yohimbine-d3 analytical standard, its application in quantitative analysis, and the underlying pharmacology of yohimbine. This document is intended for researchers, scientists, and drug development professionals who require high-purity, stable isotope-labeled internal standards for bioanalytical method development, pharmacokinetic studies, and metabolic profiling.

Commercial Availability and Specifications

This compound is a deuterated analog of yohimbine, a well-characterized alpha-2 adrenergic receptor antagonist. The incorporation of deuterium atoms provides a mass shift that allows for its use as an ideal internal standard in mass spectrometry-based assays, ensuring accurate and precise quantification of yohimbine in complex biological matrices. Several commercial suppliers offer this compound and its closely related isotopologues as analytical standards. The following table summarizes the available quantitative data for these products.

| Supplier | Product Name | Catalog No. | CAS No. | Molecular Formula | Purity | Isotopic Enrichment | Format | Price |

| MedChemExpress | This compound | HY-12715S1 | 133146-00-6 | C₂₁H₂₃D₃N₂O₃ | ≥99.0%[1] | Not Specified | Solid/Powder | Quote Required |

| TLC Pharmaceutical Standards | This compound | Y-019 | 133146-00-6 | C₂₁H₂₃D₃N₂O₃ | Not Specified | Not Specified | Solid/Powder | Quote Required[2] |

| Toronto Research Chemicals (LGC) | This compound | Not specified | 133146-00-6 | C₂₁H₂₃D₃N₂O₃ | Not Specified | Not Specified | Not Specified | Quote Required[3] |

| Sigma-Aldrich (Merck) | Yohimbine-(methyl-¹³C,d₃ ester) | 731242 | 1261254-59-4 | ¹³CC₂₀D₃H₂₃N₂O₃ | ≥98% (CP) | ≥99 atom % ¹³C; ≥98 atom % D | Solid/Powder | Quote Required |

| MedChemExpress | Yohimbine-¹³C,d₃ | HY-12715S | 1261254-59-4 | C₂₀¹³CH₂₃D₃N₂O₃ | 99.0% | 99.00% | Solid/Powder | Quote Required |

Note: Data is subject to change and may vary by lot. It is recommended to consult the supplier's certificate of analysis for the most up-to-date information. "CP" refers to chemical purity.

Signaling Pathway of Yohimbine

Yohimbine's primary pharmacological effect is the antagonism of alpha-2 adrenergic receptors (α2-AR). These receptors are predominantly located on presynaptic neurons and function as part of a negative feedback loop to regulate the release of norepinephrine (NE). By blocking these receptors, yohimbine inhibits this negative feedback, leading to an increased release of norepinephrine into the synaptic cleft.[4][5][6] This surge in norepinephrine results in a generalized increase in sympathetic nervous system activity, affecting various physiological processes.[4][5]

Experimental Protocols

Quantitative Analysis of Yohimbine in Biological Matrices using LC-MS/MS

The use of a stable isotope-labeled internal standard like this compound is critical for compensating for variability during sample preparation and analysis by mass spectrometry.[7] The following protocol outlines a general methodology for the quantification of yohimbine in plasma or serum.

1. Materials and Reagents

-

Yohimbine analytical standard

-

This compound analytical standard (Internal Standard, IS)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Human plasma/serum (blank)

2. Preparation of Stock and Working Solutions

-

Yohimbine Stock Solution (1 mg/mL): Accurately weigh and dissolve yohimbine in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Calibration Standards: Serially dilute the yohimbine stock solution with methanol to prepare working solutions for calibration curve points (e.g., 0.1 to 100 ng/mL).

-

Internal Standard Working Solution (e.g., 10 ng/mL): Dilute the this compound stock solution with methanol.

3. Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma/serum sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the Internal Standard Working Solution.

-

Vortex briefly.

-

Add 150 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate yohimbine from matrix components (e.g., 5-95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Yohimbine: Q1: 355.2 m/z → Q3: 144.1 m/z (example transition)

-

This compound: Q1: 358.2 m/z → Q3: 144.1 m/z (example transition)

-

-

Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

-

5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio (Yohimbine/Yohimbine-d3) against the concentration of the calibration standards.

-

Use a linear regression model with appropriate weighting to fit the data.

-

Determine the concentration of yohimbine in the unknown samples by interpolating their peak area ratios from the calibration curve.

References

- 1. This compound-参数-价格-MedChemExpress (MCE) [antpedia.com]

- 2. tlcstandards.com [tlcstandards.com]

- 3. Toronto Research Chemicals (TRC) products | Bio-Connect [bio-connect.nl]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. texilajournal.com [texilajournal.com]

The Cornerstone of Precision: A Technical Guide to the Importance of Internal Standards in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, pharmacokinetic (PK) studies form the bedrock upon which the safety and efficacy of a therapeutic candidate are understood. The accuracy and precision of the data derived from these studies are paramount. This guide delves into the critical role of internal standards (IS) in the bioanalytical methods that underpin pharmacokinetic analysis, providing a comprehensive overview of their function, selection, and application. An internal standard is a compound of known concentration added to all calibration standards, quality controls, and study samples alike, serving as a reference to ensure the integrity of the quantitative data.[1][2]

The fundamental principle of using an internal standard is to correct for the variability inherent in the analytical process.[2] From sample preparation and extraction to chromatographic separation and detection, particularly with highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an IS normalizes fluctuations.[3][4] By calculating the ratio of the analyte's response to the internal standard's response, variations introduced by analyte loss during sample processing, inconsistencies in injection volume, and matrix effects that can suppress or enhance the analyte signal are effectively mitigated.[3]

The Impact of Internal Standards on Data Quality: A Quantitative Comparison

The use of an internal standard significantly enhances the precision and accuracy of bioanalytical data. The choice of internal standard is also critical, with stable isotope-labeled (SIL) internal standards being the gold standard.[5] A SIL-IS is a version of the analyte molecule where one or more atoms have been replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[6] This makes it nearly identical to the analyte in terms of chemical and physical properties, ensuring it behaves similarly during extraction, chromatography, and ionization.[5] Structural analog internal standards, which are molecules with a similar but not identical structure to the analyte, are a viable alternative when a SIL-IS is not available.[4]

The following tables summarize quantitative data from studies comparing the performance of bioanalytical methods with and without an internal standard, and with different types of internal standards.

Table 1: Comparison of Accuracy and Precision for the Quantification of D-24851 in Plasma Using Different Internal Standard Strategies [6]

| Concentration (ng/mL) | No Internal Standard | Structural Analog IS | Stable Isotope-Labeled (SIL) IS |

| Accuracy (%) | Precision (%) | Accuracy (%) | |

| 1 | 95.0 | 15.2 | 98.0 |

| 2 | 108.0 | 12.1 | 103.0 |

| 5 | 92.0 | 10.5 | 96.0 |

| 10 | 112.0 | 9.8 | 105.0 |

| 20 | 89.0 | 8.5 | 94.0 |

| 50 | 115.0 | 7.2 | 107.0 |

| 100 | 85.0 | 6.8 | 92.0 |

Table 2: Inter-day Accuracy and Precision for the Determination of Meloxicam in Human Plasma [7]

| Spiked Concentration (ng/mL) | Without Internal Standard | With Internal Standard (Piroxicam) |

| Accuracy (%) | Precision (CV%) | |

| 15 | 102.3 | 12.4 |

| 800 | 106.9 | 11.8 |

| 1600 | 103.0 | 7.9 |

Experimental Protocols

Detailed and consistent experimental protocols are crucial for the successful implementation of internal standards in pharmacokinetic studies. Below are representative methodologies for common sample preparation techniques.

Protein Precipitation (PPT) Extraction Method

Protein precipitation is a widely used technique for the removal of proteins from biological samples like plasma or serum.[8]

Protocol:

-

To a 100 µL aliquot of the plasma sample in a microcentrifuge tube, add 50 µL of the internal standard working solution (e.g., containing 2 µg/mL of the IS).[9]

-

Add 250 µL of acetonitrile (ACN) to precipitate the plasma proteins.[9]

-

Vortex the mixture vigorously for 5 seconds to ensure thorough mixing.[9]

-

Centrifuge the tubes for 2 minutes at 14,800 rpm to pellet the precipitated proteins.[9]

-

Carefully transfer the supernatant to a clean vial.

-

The sample is now ready for injection into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their relative solubilities in two different immiscible liquids.[10]

Protocol:

-

Pipette 200 µL of the plasma sample into a clean tube.

-

Add a specific volume of the internal standard solution.

-

Add a buffer solution to adjust the pH, which can optimize the partitioning of the analyte and IS into the organic phase.[10]

-

Add an immiscible organic solvent (e.g., methyl-tert-butyl ether).

-

Vortex the mixture vigorously to facilitate the extraction of the analyte and IS into the organic layer.

-

Centrifuge the sample to achieve complete separation of the aqueous and organic layers.[10]

-

Transfer the organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

SPE is a sample preparation technique that uses a solid sorbent to isolate analytes from a liquid sample.[11]

Protocol:

-

Conditioning: Pass a suitable solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.[12]

-

Equilibration: Flush the cartridge with a solvent that mimics the sample matrix (e.g., water or a specific buffer) to prepare the sorbent for sample loading.[12]

-

Sample Loading: Add the internal standard to the plasma sample. Load the plasma sample onto the conditioned and equilibrated SPE cartridge. The analyte and IS will be retained on the sorbent.[12]

-

Washing: Pass a wash solution through the cartridge to remove interfering substances while the analyte and IS remain bound to the sorbent.[12]

-

Elution: Elute the analyte and IS from the sorbent using a strong solvent.[12]

-

The collected eluate is then typically evaporated and reconstituted before analysis.

Visualizing the Role of Internal Standards

The following diagrams, generated using the DOT language, illustrate the logical workflow of using an internal standard and its role in correcting for analytical variability.

Caption: Experimental workflow for bioanalysis using an internal standard.

Caption: Logical diagram of internal standard correction for analytical errors.

References

- 1. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 4. biopharmaservices.com [biopharmaservices.com]

- 5. crimsonpublishers.com [crimsonpublishers.com]

- 6. scispace.com [scispace.com]

- 7. academic.oup.com [academic.oup.com]

- 8. agilent.com [agilent.com]

- 9. a protein precipitation extraction method: Research protocol with step-by-step guide and materials - Peeref [peeref.com]

- 10. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]

- 11. Sample preparation with solid-phase extraction - Scharlab Internacional [scharlab.com]

- 12. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]

The Gold Standard in Quantitative Analysis: A Technical Guide to Stable Isotope-Labeled Internal Standards

For researchers, scientists, and drug development professionals, achieving accurate and precise quantification of analytes in complex matrices is paramount. This in-depth technical guide explores the core principles, practical applications, and significant advantages of employing stable isotope-labeled internal standards (SIL-IS) in mass spectrometry-based quantitative analysis.

Stable isotope-labeled internal standards have become the benchmark for robust and reliable quantification, offering a superior method to correct for analytical variability. By being nearly chemically identical to the analyte of interest, differing only in isotopic composition, SIL-IS co-elute and experience similar ionization effects, thus providing a highly accurate means of normalization. This guide will delve into the experimental protocols, present comparative data, and provide visual workflows to illustrate the power of this technique.

Core Principles of Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards are molecules in which one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1][2] This subtle mass modification allows the SIL-IS to be distinguished from the endogenous analyte by a mass spectrometer, while ensuring that its chemical and physical properties remain virtually identical.[3] This near-identical behavior is the cornerstone of its effectiveness, as it allows the SIL-IS to mimic the analyte throughout the entire analytical process, from sample preparation to detection.

The primary benefits of using SIL-IS in quantitative mass spectrometry include:

-

Correction for Matrix Effects: Biological and environmental samples are complex mixtures that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. Since the SIL-IS and the analyte are affected similarly by these matrix components, the ratio of their signals remains constant, ensuring accurate quantification.

-

Improved Accuracy and Precision: By accounting for variations in sample extraction, recovery, and instrument response, SIL-IS significantly enhance the accuracy and precision of quantitative measurements.[1][4]

-

Compensation for Analyte Degradation: If the analyte of interest is unstable during sample storage or processing, the SIL-IS will likely degrade at a similar rate, allowing for accurate quantification even in the presence of degradation.

Data Presentation: Quantitative Comparison

The superiority of stable isotope-labeled internal standards over other internal standardization methods, such as the use of structural analogs, is well-documented. The following tables summarize quantitative data from various studies, highlighting the improvements in accuracy, precision, and recovery when using SIL-IS.

| Analyte | Internal Standard Type | Matrix | Mean Bias (%) | Standard Deviation (%) | n | Reference |

| Kahalalide F | Analogous | Plasma | 96.8 | 8.6 | 284 | |

| Kahalalide F | Stable Isotope-Labeled | Plasma | 100.3 | 7.6 | 340 |

Table 1: Comparison of Mean Bias and Standard Deviation for the Anticancer Drug Kahalalide F using Analogous vs. Stable Isotope-Labeled Internal Standards. This table demonstrates a significant improvement in accuracy (mean bias closer to 100%) and precision (lower standard deviation) when a SIL-IS is used.

| Analyte | Internal Standard | Recovery (%) | RSD (%) |

| Lapatinib | Zileuton (Non-isotope-labeled) | 29 - 70 | < 11 |

| Lapatinib | Lapatinib-d3 (Isotope-labeled) | Corrected for variability | < 11 |

Table 2: Recovery of Lapatinib from Cancer Patient Plasma. This table illustrates the significant inter-individual variability in the recovery of lapatinib when using a non-isotope-labeled internal standard, a variability that is effectively corrected by its stable isotope-labeled counterpart.

| Analyte | Internal Standard | Within-run CV (%) (Low Conc.) | Within-run CV (%) (Normal Conc.) | Within-run CV (%) (High Conc.) | Between-run CV (%) | Reference |

| Glucose | [¹³C₆]Glucose | 1.27 | 0.91 | 0.78 | 1.44 |

Table 3: Precision of Glucose Determination in Whole Blood using Isotope Dilution GC-MS. This table showcases the high precision (low coefficient of variation) achievable with SIL-IS across a range of concentrations.

Experimental Protocols: A Step-by-Step Guide to Isotope Dilution Mass Spectrometry

The following provides a detailed methodology for a typical quantitative analysis using stable isotope-labeled internal standards with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Preparation of Standards and Samples:

-

Stock Solutions: Prepare concentrated stock solutions of both the analyte and the stable isotope-labeled internal standard in a suitable organic solvent.

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into a blank matrix (e.g., drug-free plasma, control tissue homogenate). A fixed concentration of the SIL-IS stock solution is added to each calibration standard.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same blank matrix to assess the accuracy and precision of the method.

-

Sample Preparation: To each unknown biological sample, add a precise volume of the SIL-IS stock solution. This should be done at the earliest stage of sample preparation to account for any variability in subsequent steps.

2. Sample Extraction:

-

Protein Precipitation: For biological fluids like plasma or serum, a common first step is to precipitate proteins by adding a cold organic solvent (e.g., acetonitrile, methanol).

-

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its differential solubility in two immiscible liquids.

-

Solid-Phase Extraction (SPE): This is a highly effective method for sample cleanup and concentration, where the analyte is selectively retained on a solid sorbent while interferences are washed away.

3. LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the extracted samples onto a suitable HPLC or UHPLC column to separate the analyte and SIL-IS from other matrix components. The mobile phase composition and gradient are optimized to achieve good peak shape and resolution.

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer, typically a triple quadrupole instrument operating in multiple reaction monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to ionize the analyte and SIL-IS.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte and the SIL-IS. This provides high selectivity and sensitivity.

-

4. Data Processing and Quantification:

-

Peak Integration: Integrate the peak areas of the analyte and the SIL-IS in the chromatograms.

-

Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the SIL-IS peak area against the known concentration of the analyte in the calibration standards. A linear regression model with a weighting factor (e.g., 1/x or 1/x²) is typically used.

-

Quantification of Unknowns: Determine the concentration of the analyte in the unknown samples by interpolating their analyte/SIL-IS peak area ratios onto the calibration curve.

Mandatory Visualizations

The following diagrams, created using the DOT language, provide a visual representation of the key workflows and concepts discussed in this guide.

Caption: A flowchart illustrating the key steps in a typical isotope dilution mass spectrometry workflow.

References

Methodological & Application

Application Note: High-Throughput Quantification of Yohimbine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive LC-MS/MS method for the quantification of yohimbine in human plasma. The method utilizes yohimbine-d3 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A simple protein precipitation step is employed for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated according to established guidelines and demonstrated excellent linearity, precision, accuracy, and sensitivity, making it suitable for high-throughput pharmacokinetic and toxicological studies.

Introduction

Yohimbine is an indole alkaloid derived from the bark of the Pausinystalia yohimbe tree, native to Central Africa. It is primarily known for its activity as an alpha-2 adrenergic receptor antagonist and has been used in the treatment of erectile dysfunction. Given its pharmacological activity and use in dietary supplements, a reliable and sensitive method for its quantification in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.[1] This application note presents a complete LC-MS/MS workflow for the determination of yohimbine in human plasma, utilizing this compound as an internal standard to correct for matrix effects and variations in sample processing.

Experimental

Materials and Reagents

-

Analytes: Yohimbine hydrochloride (purity >98%) and this compound (isotopic purity >99%) were purchased from a commercial supplier.

-

Reagents: HPLC-grade methanol and acetonitrile were obtained from a reputable chemical supplier. Formic acid (LC-MS grade) and ammonium formate (LC-MS grade) were also procured. Human plasma was sourced from a certified biobank.

Instrumentation

An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for this analysis.

Standard Solutions

Stock solutions of yohimbine and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a methanol/water (50:50, v/v) mixture.

Sample Preparation

A protein precipitation method was used for sample preparation. To 100 µL of human plasma, 20 µL of this compound internal standard working solution (50 ng/mL) was added, followed by 300 µL of acetonitrile. The mixture was vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes. The supernatant was transferred to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was achieved on a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) maintained at 40°C. The mobile phase consisted of a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) at a flow rate of 0.4 mL/min.

Table 1: HPLC Gradient Program

| Time (min) | % Solvent A | % Solvent B |

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 2.5 | 5 | 95 |

| 3.5 | 5 | 95 |

| 3.6 | 95 | 5 |

| 5.0 | 95 | 5 |

Mass Spectrometry

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The analytes were quantified using Multiple Reaction Monitoring (MRM). The optimized MRM transitions and collision energies are listed in Table 2. The precursor ion for this compound ([M+H]+) is derived from its molecular weight of 357.46 g/mol . The product ion is inferred from the consistent fragmentation pattern of the yohimbine molecule, where the retro-Diels-Alder cleavage of the C-ring is the dominant pathway, which is unlikely to be affected by deuteration on the methyl ester group.

Table 2: Optimized MRM Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Yohimbine | 355.2 | 144.1 | 35 |

| This compound | 358.2 | 144.1 | 35 |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of yohimbine in human plasma.

Method Validation

The method was validated for linearity, precision, accuracy, and sensitivity.

Table 3: Method Validation Summary

| Parameter | Result |

| Linearity Range | 0.5 - 500 ng/mL (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 7% |

| Accuracy (% Recovery) | 95% - 105% |

Protocols

Protocol 1: Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1 mg of yohimbine hydrochloride and this compound into separate 1 mL volumetric flasks.

-

Dissolve the compounds in methanol and bring to volume.

-

-

Working Standard Solutions:

-

Perform serial dilutions of the stock solutions with a 50:50 mixture of methanol and water to prepare a series of calibration standards ranging from 0.5 ng/mL to 500 ng/mL.

-

Prepare a working internal standard solution of this compound at a concentration of 50 ng/mL.

-

Protocol 2: Sample Preparation from Human Plasma

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the 50 ng/mL this compound internal standard working solution.

-

Add 300 µL of cold acetonitrile.

-

Vortex the tube for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial for analysis.

Protocol 3: LC-MS/MS Analysis

-

Set up the LC-MS/MS system with the parameters described in the "Experimental" section.

-

Equilibrate the column with the initial mobile phase conditions for at least 10 minutes.

-

Create a sequence table including calibration standards, quality control samples, and unknown plasma samples.

-

Inject 5 µL of each sample.

-

Acquire data in MRM mode.

Visualizations

Caption: LC-MS/MS workflow for Yohimbine quantification.

References

Application Note: Quantitative Bioanalysis of Yohimbine in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of yohimbine in human plasma. The method utilizes a simple protein precipitation extraction procedure and liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard (yohimbine-d3). This approach offers high selectivity, accuracy, and precision, making it suitable for pharmacokinetic studies and other research applications requiring the quantification of yohimbine in a biological matrix.

Introduction

Yohimbine is an indole alkaloid primarily derived from the bark of the Pausinystalia yohimbe tree. It is a selective alpha-2 adrenergic receptor antagonist and has been investigated for various therapeutic purposes.[1] Accurate and reliable quantification of yohimbine in biological matrices is crucial for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard, such as a deuterated analog, is the preferred method in quantitative bioanalysis using mass spectrometry.[2] It effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby improving the precision and accuracy of the results.[2][3] This document provides a detailed protocol for the determination of yohimbine in human plasma using an LC-MS/MS method with a deuterated internal standard.

Experimental

Materials and Reagents

-

Yohimbine hydrochloride (Sigma-Aldrich or equivalent)

-

This compound hydrochloride (Toronto Research Chemicals or equivalent)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (drug-free)

Instrumentation

-

Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

-

Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Waters)

-

Analytical Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

Preparation of Standard and Quality Control Solutions

Stock Solutions (1 mg/mL):

-

Yohimbine Stock: Accurately weigh and dissolve yohimbine hydrochloride in methanol to prepare a 1 mg/mL stock solution.

-

This compound (Internal Standard) Stock: Accurately weigh and dissolve this compound hydrochloride in methanol to prepare a 1 mg/mL stock solution.

Working Standard Solutions:

-

Prepare serial dilutions of the yohimbine stock solution with 50:50 (v/v) methanol:water to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Prepare at least three levels of quality control (QC) samples (low, medium, and high) in a similar manner.

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

Experimental Protocols

Sample Preparation: Protein Precipitation

-

Label polypropylene microcentrifuge tubes for each standard, QC, and unknown sample.

-

Pipette 100 µL of plasma into the appropriately labeled tubes.

-

For calibration standards and QCs, spike the appropriate amount of the working standard solutions into the plasma. For unknown samples, add an equivalent volume of 50:50 methanol:water.

-

Add 20 µL of the 100 ng/mL this compound internal standard working solution to all tubes except for the blank matrix samples.

-

Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex mix for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18, 50 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Yohimbine: m/z 355.2 -> 144.1This compound: m/z 358.2 -> 144.1 |

| Collision Energy | Optimized for specific instrument |

| Declustering Potential | Optimized for specific instrument |

Data Presentation

Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA, EMA). A summary of typical validation parameters is presented below.

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Calibration Range | 1 - 1000 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |

| Precision (%RSD) | < 15% (< 20% for LLOQ) |

| Recovery | Consistent and reproducible |

| Matrix Effect | Minimal and compensated by IS |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

Note: The values presented are typical and may vary based on the specific instrumentation and laboratory conditions.

Visualizations

Caption: Experimental workflow for the quantitative bioanalysis of yohimbine.

Caption: Mechanism of action of yohimbine.

References

- 1. Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? | MDPI [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. Qualitative and quantitative determination of yohimbine in authentic yohimbe bark and in commercial aphrodisiacs by HPLC-UV-API/ MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantitative Analysis of Yohimbine in Plasma using Yohimbine-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the quantitative analysis of yohimbine in plasma samples using a stable isotope-labeled internal standard, Yohimbine-d3, and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Introduction

Yohimbine is an indole alkaloid derived from the bark of the Pausinystalia yohimbe tree. It is primarily known as a selective antagonist of α2-adrenergic receptors.[1][2] This mechanism of action leads to an increase in the release of norepinephrine, resulting in a sympathomimetic effect.[1][3] Due to its pharmacological properties, yohimbine has been investigated for various therapeutic applications. Accurate and precise quantification of yohimbine in plasma is crucial for pharmacokinetic studies, drug monitoring, and toxicological assessments. The use of a stable isotope-labeled internal standard like this compound is best practice for mass spectrometry-based quantification as it corrects for matrix effects and variations in sample processing and instrument response, thereby improving the robustness and precision of the method.[4]

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of yohimbine in humans and typical validation parameters for a UPLC-MS/MS method.

Table 1: Pharmacokinetic Parameters of Yohimbine in Humans

| Parameter | Value | Reference |

| Elimination Half-Life (t½) | 0.25 - 2.5 hours | --INVALID-LINK-- |

| Volume of Distribution (Vss) | 74 L (range 26 to 127 L) | --INVALID-LINK-- |

| Total Plasma Clearance | 117 L/h | --INVALID-LINK-- |

| Maximal Serum Concentration (Cmax) | 10.3 ± 0.88 ng/mL (after 10 mg oral dose) | --INVALID-LINK-- |

| Time to Maximal Concentration (Tmax) | ~30 minutes | --INVALID-LINK-- |

Table 2: UPLC-MS/MS Method Validation Parameters for Yohimbine Analysis in Human Plasma

| Parameter | Value | Reference |

| Linearity Range | 0.23 - 250 ng/mL | --INVALID-LINK-- |

| Lower Limit of Quantification (LLOQ) | 0.23 ng/mL | --INVALID-LINK-- |

| Accuracy | Within ±15% of nominal concentration | Based on typical FDA guidelines |

| Precision (CV%) | <15% | Based on typical FDA guidelines |

| Recovery | 99.3 - 110.4% | --INVALID-LINK-- |

Experimental Protocols

This section details the materials and methods for the quantification of yohimbine in plasma.

Materials and Reagents

-

Yohimbine hydrochloride (Reference Standard)

-

This compound hydrochloride (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (with anticoagulant, e.g., EDTA)

-

Microcentrifuge tubes

-

Pipettes and tips

-

UPLC-MS/MS system

Experimental Workflow Diagram

Caption: Workflow for the quantitative analysis of yohimbine in plasma.

1. Preparation of Stock and Working Solutions

-

Yohimbine Stock Solution (1 mg/mL): Accurately weigh and dissolve yohimbine hydrochloride in methanol to prepare a 1 mg/mL stock solution.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound hydrochloride in methanol to prepare a 1 mg/mL stock solution.

-

Working Solutions: Serially dilute the stock solutions with a 50:50 (v/v) mixture of methanol and water to prepare working solutions for calibration standards and quality controls.